N,N'-Bis(3-hydroxybutyl)urea
Description
N,N'-Bis(3-hydroxybutyl)urea is a urea derivative characterized by two 3-hydroxybutyl groups attached to the nitrogen atoms of the urea core. Urea derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and polymer chemistry. The hydroxyl groups in the 3-hydroxybutyl substituents enhance solubility in polar solvents and may contribute to hydrogen bonding, influencing reactivity and biological activity.
Properties
CAS No. |
144095-97-6 |
|---|---|
Molecular Formula |
C9H20N2O3 |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1,3-bis(3-hydroxybutyl)urea |
InChI |
InChI=1S/C9H20N2O3/c1-7(12)3-5-10-9(14)11-6-4-8(2)13/h7-8,12-13H,3-6H2,1-2H3,(H2,10,11,14) |
InChI Key |
FYIOGFIAXZLTLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC(=O)NCCC(C)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Bis(3-hydroxybutyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, yielding high chemical purity. The reaction conditions involve mixing the amine with potassium isocyanate in water and allowing the reaction to proceed at room temperature.
Industrial Production Methods
Industrial production of N,N’-Bis(3-hydroxybutyl)urea typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene. This method, although not environmentally friendly, is commonly used due to its efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(3-hydroxybutyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed
Oxidation: The major products are carbonyl compounds such as aldehydes and ketones.
Reduction: The major products are alcohols.
Substitution: The major products are halogenated compounds.
Scientific Research Applications
N,N’-Bis(3-hydroxybutyl)urea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of N,N’-Bis(3-hydroxybutyl)urea involves its interaction with specific molecular targets and pathways. For instance, the hydroxyl groups can form hydrogen bonds with biomolecules, influencing their structure and function. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N,N'-Bis(3-hydroxybutyl)urea with structurally related urea derivatives, focusing on molecular properties, applications, and safety profiles derived from the evidence:
Key Structural and Functional Differences:
Substituent Effects :
- Hydroxyalkyl vs. Aryl/Chloro : Hydroxybutyl/hydroxymethyl groups (e.g., ) increase polarity and water solubility compared to hydrophobic chlorophenyl or silyl groups. This impacts their utility in aqueous vs. organic systems.
- Reactivity : Trimethylsilyl groups in enhance siliconization reactions, while hydroxy groups enable crosslinking (e.g., ).
Thermodynamic Stability :
- N,N'-Bis(3-chlorophenyl)urea exhibits a dissociation enthalpy of 122.0 kJ/mol, reflecting stability under thermal stress. Hydroxy-substituted analogs may decompose at lower temperatures due to hydroxyl group reactivity.
Safety Profiles :
- Chlorinated and silylated derivatives () pose higher handling risks (e.g., moisture sensitivity, environmental persistence) compared to hydroxyalkyl ureas. However, hydroxyalkyl analogs (e.g., ) may still require precautions due to irritant properties.
Research and Industrial Relevance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
